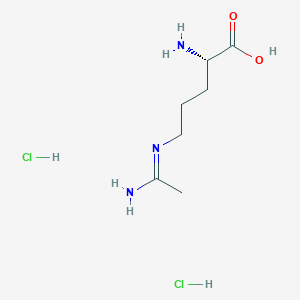
L-Nio dihydrochloride
Vue d'ensemble
Description
L-NIO dihydrochloride is a potent, non-selective, and NADPH-dependent nitric oxide synthase (NOS) inhibitor. It has Ki values of 1.7, 3.9, 3.9 μM for neuronal (nNOS), endothelial (eNOS), and inducible (iNOS), respectively .
Synthesis Analysis
L-NIO dihydrochloride is an inhibitor of nitric oxide (NO) synthase. It inhibits iNOS, eNOS, and nNOS and is active in vivo . It is a more potent inhibitor of endothelial nitric oxide synthase compared to other arginine analogs such as L-NAME and L-NMMA .Molecular Structure Analysis
L-NIO dihydrochloride is a potent, non-selective, and NADPH-dependent nitric oxide synthase (NOS) inhibitor, with Kis of 1.7, 3.9, 3.9 μM for neuronal (nNOS), endothelial (eNOS), and inducible (iNOS), respectively .Chemical Reactions Analysis
L-NIO dihydrochloride is a potent, non-selective, and NADPH-dependent nitric oxide synthase (NOS) inhibitor, with Kis of 1.7, 3.9, 3.9 μM for neuronal (nNOS), endothelial (eNOS), and inducible (iNOS), respectively .Applications De Recherche Scientifique
Neuroscience Research
L-Nio dihydrochloride: is a potent inhibitor of nitric oxide synthase (NOS) isoforms, which are crucial in neuroscience research. It’s used to study the role of NOS in neurodegenerative diseases, neuroprotection, and neural signaling pathways. By inhibiting NOS, researchers can explore the effects of reduced nitric oxide production on neuronal function and survival .
Immunology
This compound is significant in immunological research, particularly in studying the role of nitric oxide in immune responses. L-Nio dihydrochloride is used to examine how modulation of NOS activity affects macrophage function, cytokine production, and the inflammatory response. It aids in understanding the mechanisms of immune-mediated diseases and the development of immunotherapies .
Dermatology
L-Nio dihydrochloride: has applications in dermatological research, where it’s used to study the effects of nitric oxide on skin conditions. It helps in understanding wound healing processes, inflammatory skin diseases, and the role of nitric oxide in skin physiology and pathology .
Pulmonology
In pulmonology, L-Nio dihydrochloride is utilized to explore the impact of nitric oxide on respiratory function. It’s used in models of lung diseases to understand the contribution of NOS to pulmonary hypertension, airway inflammation, and the respiratory cycle .
Pharmacology
L-Nio dihydrochloride: is a valuable tool in pharmacological research for its role as a NOS inhibitor. It’s used to study drug interactions with the nitric oxide pathway and to develop new pharmacological agents targeting NOS isoforms. It helps in the discovery of drugs for conditions where nitric oxide plays a pathophysiological role .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2.2ClH/c1-5(8)10-4-2-3-6(9)7(11)12;;/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12);2*1H/t6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCMAAFECCXGHI-ILKKLZGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCC(C(=O)O)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCC[C@@H](C(=O)O)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Nio dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is L-NIO dihydrochloride, and what is its role in the research paper?
A1: L-NIO dihydrochloride is a selective inhibitor of endothelial Nitric Oxide Synthase (eNOS). [] Nitric oxide (NO) is a signaling molecule involved in various physiological processes, including bone remodeling. This study investigated the effects of different NO-synthase (NOS) isoforms, including eNOS, on bone remodeling during orthodontic tooth movement in rats. L-NIO dihydrochloride was used to specifically inhibit eNOS activity and observe its impact on bone resorption and formation in this context.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



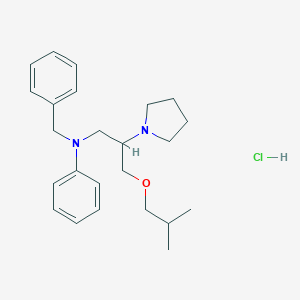

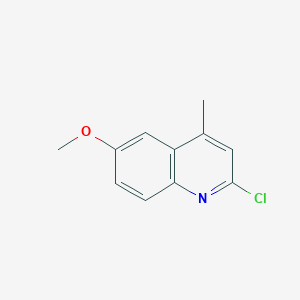
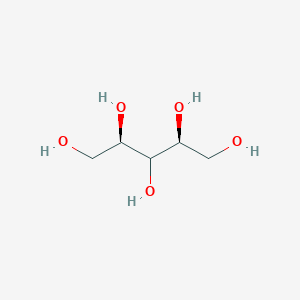
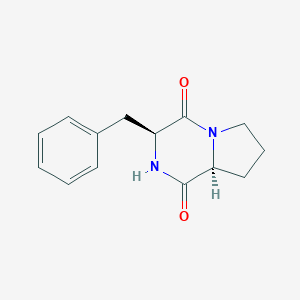


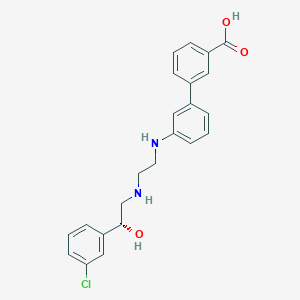
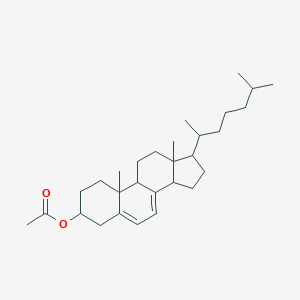
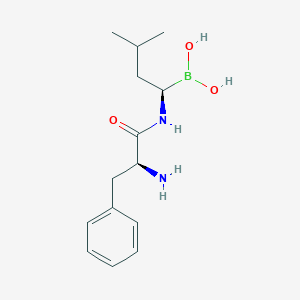


![1-[2-[4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2lambda6,1,3-benzothiadiazine 2,2-dioxide](/img/structure/B109817.png)
